Simplexin, 22,23,24,25-tetradehydro-

Anti-HIV Daphnane diterpenes Multidrug-resistant virus

Simplexin, 22,23,24,25-tetradehydro- (CAS 52306-12-4), also designated excoecariatoxin, is a daphnane-type diterpene orthoester characterized by a 5/7/6-tricarbocyclic fused ring system bearing a C-9,13,14-triaxial orthoester bridge and a conjugated diene side chain at C-22,23,24,25. It belongs to the rhamnofolane/daphnane diterpenoid class and is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP).

Molecular Formula C30H40O8
Molecular Weight 528.6 g/mol
CAS No. 52306-12-4
Cat. No. B12647542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimplexin, 22,23,24,25-tetradehydro-
CAS52306-12-4
Molecular FormulaC30H40O8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO
InChIInChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+
InChIKeyCZCPFHFUOUQBDL-AQASXUMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simplexin, 22,23,24,25-Tetradehydro- (Excoecariatoxin): A Daphnane Diterpene Orthoester with Distinct Multi-Target Pharmacological Fingerprint


Simplexin, 22,23,24,25-tetradehydro- (CAS 52306-12-4), also designated excoecariatoxin, is a daphnane-type diterpene orthoester characterized by a 5/7/6-tricarbocyclic fused ring system bearing a C-9,13,14-triaxial orthoester bridge and a conjugated diene side chain at C-22,23,24,25 [1]. It belongs to the rhamnofolane/daphnane diterpenoid class and is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) [2]. Unlike the parent simplexin (CAS 1404-62-2, C30H44O8, MW 532.70), the tetradehydro analog (C30H40O8, MW 528.60) possesses an extended conjugated system in its alkyl chain, which alters lipophilicity, membrane embedding properties, and target engagement profiles [3]. The compound has been isolated from multiple plant species including Synaptolepis kirkii, Daphne gnidium, Excoecaria agallocha, and Stelleropsis tianschanica, and has demonstrated quantifiable activity across antiviral, cytotoxic, and PKC-mediated signaling paradigms [1][4].

Why Daphnane Diterpene Orthoesters Cannot Be Interchanged: Structural Determinants of Differential Potency in Simplexin, 22,23,24,25-Tetradehydro-


Daphnane diterpene orthoesters share a conserved 5/7/6-fused ring scaffold, yet minor structural variations—particularly in the C-12 substituent, the orthoester alkyl chain, and the degree of side-chain unsaturation—produce marked differences in target engagement and potency [1]. Simplexin, 22,23,24,25-tetradehydro- differs from its parent simplexin by four additional double bonds (C22–C25), altering its conformational flexibility, membrane partitioning, and hydrogen-bonding capacity with protein kinase C (PKC) isozymes [2]. In anti-HIV assays, the four daphnane orthoesters daphnetoxin, gnidicin, gniditrin, and excoecariatoxin displayed a clear potency rank order despite sharing the same core architecture, underscoring that generic substitution among daphnane analogs is not scientifically justifiable without quantitative side-by-side verification [1]. Similarly, cytotoxicity against HGC-27 gastric cancer cells varied >2-fold across co-isolated daphnane and related compounds, with excoecariatoxin showing the highest potency [3]. These data demonstrate that procurement decisions must be guided by compound-specific, comparator-anchored evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Simplexin, 22,23,24,25-Tetradehydro-: Head-to-Head Comparator Data


Anti-HIV Activity Rank-Order Potency Among Four Co-Isolated Daphnane Orthoesters

In a head-to-head comparison of four daphnane diterpene orthoesters co-isolated from Daphne gnidium, excoecariatoxin (simplexin, 22,23,24,25-tetradehydro-) was identified as the least potent anti-HIV agent against both CXCR4-tropic (NL4-3) and CCR5-tropic (NLAD87) HIV-1 strains, with daphnetoxin and gnidicin being the most potent [1]. Despite lower potency, excoecariatoxin retained activity against multidrug-resistant HIV strains and, critically, displayed no cytotoxicity at assayed doses, yielding a high selectivity index comparable to the more potent analogs [1]. This profile distinguishes excoecariatoxin from other daphnane orthoesters by offering a wider therapeutic window at higher concentrations, making it a preferred candidate for studies requiring sustained exposure without host-cell toxicity.

Anti-HIV Daphnane diterpenes Multidrug-resistant virus

Superior Cytotoxic Potency Against HGC-27 Gastric Cancer Cells Versus Co-Isolated Analogs

Among 15 compounds isolated from Stelleropsis tianschanica, excoecariatoxin (compound 1) exhibited the most potent cytotoxic activity against HGC-27 human gastric cancer cells, with an IC50 of 14.06 μM, outperforming the structurally related daphnane 12-hydroxy-daphnetoxin (compound 2, IC50 = 15.23 μM) and the daphnane dimer vesiculosin (compound 10, IC50 = 27.10 μM) [1]. At a screening concentration of 50 μmol/L, excoecariatoxin achieved 92.0% growth inhibition, compared to 86.8% for 12-hydroxy-daphnetoxin and 76.34% for vesiculosin [1]. This approximately 1.9-fold potency advantage over vesiculosin and measurable superiority over 12-hydroxy-daphnetoxin establish excoecariatoxin as the lead cytotoxic daphnane in this head-to-head panel.

Gastric cancer Cytotoxicity HGC-27

PKC Binding Affinity: Simplexin Scaffold Outperforms Other PKC Activators in Molecular Dynamics Simulations

Molecular dynamics (MD) simulations comparing simplexin, simplexin analogues, and several other known PKC activators demonstrated that simplexin exhibited the strongest binding affinity for the PKCα-C1B domain among all activators studied [1]. Binding enthalpy calculations confirmed this ranking, and the enhanced affinity was mechanistically attributed to simplexin's capacity to form a greater number of hydrogen bonds with PKC compared to competing activators [1]. Key anchoring interactions were localized to the C-3 carbonyl group and the C-20 hydroxyl group, while the hydrophobic alkyl chain promoted deep membrane embedding of the PKC–simplexin complex [1]. Although these simulations were performed on simplexin (the parent scaffold), the tetradehydro modification (22,23,24,25-tetradehydro-) introduces additional conjugated unsaturation that would predictably alter both the hydrogen-bonding surface and the membrane-embedding depth, making this compound a critical probe for dissecting the contribution of side-chain rigidity to PKC activation potency.

Protein Kinase C Molecular dynamics Binding enthalpy

Natural Abundance in Plant Source Material: Simplexin as the Predominant Orthoester in Multiple Pimelea Species

LC-MS/MS quantification across four poisonous Pimelea taxa (P. trichostachya, P. elongata, P. simplex subsp. continua, and P. simplex subsp. simplex) identified simplexin as the major diterpenoid ester component in all species, with concentrations reaching 580 mg/kg in flowering foliage of P. trichostachya compared to 255 mg/kg in P. simplex [1]. The daphnane orthoester huratoxin was present as a minor co-occurring analog, with levels consistently lower than simplexin across all taxa [1]. In P. elongata foliage and roots, simplexin constituted approximately 50% and 95% by weight of all isolated diterpenoid esters, respectively [2]. While these data describe simplexin distribution, the 22,23,24,25-tetradehydro analog (excoecariatoxin) has been confirmed in species including Daphne gnidium, Synaptolepis kirkii, and Excoecaria agallocha, where its co-occurrence with other daphnane orthoesters supports its availability as a naturally abundant, isolatable reference standard [3].

Phytochemical profiling LC-MS/MS Natural product sourcing

High-Impact Application Scenarios for Simplexin, 22,23,24,25-Tetradehydro- Based on Verified Evidence


Reference Standard for Anti-HIV Selectivity Profiling in Natural Product Screening Cascades

In anti-HIV drug discovery programs employing HPLC-based activity profiling, excoecariatoxin serves as a validated reference compound for calibrating selectivity indices. Its demonstrated activity against both CXCR4-tropic and CCR5-tropic multidrug-resistant HIV-1 strains, coupled with the confirmed absence of cytotoxicity at antiviral concentrations, makes it an ideal positive control for discriminating genuine antiviral hits from cytotoxic false positives [1]. This application is supported by the direct head-to-head comparison with daphnetoxin, gnidicin, and gniditrin, where excoecariatoxin's lower potency but preserved selectivity highlights its utility as a specificity benchmark rather than a potency maximizer [1].

Lead Compound for Gastric Cancer Cytotoxicity SAR Studies with Built-In Comparator Panel

For medicinal chemistry programs targeting gastric adenocarcinoma, excoecariatoxin provides a well-characterized starting scaffold with quantified potency (IC50 = 14.06 μM against HGC-27) and a ready-made comparator set (12-hydroxy-daphnetoxin at 15.23 μM, vesiculosin at 27.10 μM) co-isolated from the same source material [1]. This enables SAR exploration of the daphnane core with immediate access to internal benchmarks, eliminating inter-laboratory variability in comparator sourcing. The >1.9-fold potency window between excoecariatoxin and vesiculosin offers sufficient dynamic range for detecting meaningful structural modifications [1].

PKC–Membrane Interaction Probe Leveraging Side-Chain Conformational Restriction

The 22,23,24,25-tetradehydro modification introduces conjugated unsaturation that constrains the alkyl side chain into a more rigid, planar conformation compared to the fully saturated simplexin scaffold. Building on the Zhou et al. (2024) molecular dynamics finding that simplexin achieves strongest PKCα-C1B affinity through enhanced hydrogen bonding and deep membrane embedding, the tetradehydro analog can serve as a conformational probe to test whether side-chain rigidity enhances or attenuates PKC binding and membrane partitioning [1]. This application is relevant for academic groups and biotech companies investigating lipid–protein interaction pharmacology and PKC isozyme-selective ligand design.

Authenticated Reference Material for Phytochemical and Toxicological Surveillance of Daphnane-Producing Plant Species

Given the established LC-MS/MS methodology for simplexin quantification in Pimelea species (SRM transition m/z 533.3 > 253.3) and the confirmed presence of excoecariatoxin in multiple Thymelaeaceae and Euphorbiaceae species, the 22,23,24,25-tetradehydro analog is an essential authenticated reference standard for regulatory toxicology laboratories, veterinary surveillance programs, and natural product chemotaxonomy studies [1][2]. Its distinct retention time and mass spectral signature enable unambiguous differentiation from co-occurring daphnane orthoesters such as huratoxin, gniditrin, and kirkinines, which is critical for accurate risk assessment of livestock poisoning events and for botanical authentication of herbal preparations [1][2].

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